molecular formula C9H11BrO B8708002 4-bromo-2-propylPhenol CAS No. 18980-22-8

4-bromo-2-propylPhenol

Cat. No.: B8708002
CAS No.: 18980-22-8
M. Wt: 215.09 g/mol
InChI Key: AEHYMMFSHCSYAA-UHFFFAOYSA-N
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Description

4-Bromo-2-propylphenol (C₉H₁₁BrO, molecular weight: 215.09 g/mol) is a brominated phenolic compound characterized by a propyl group at the 2-position and a bromine atom at the 4-position of the phenol ring. It is synthesized via column chromatography using cyclohexane:EtOAc (95:5) as the eluent, yielding 67% (720.1 mg) of the product with an Rf value of 0.31 in n-hexane:acetone (70:30) .

Properties

CAS No.

18980-22-8

Molecular Formula

C9H11BrO

Molecular Weight

215.09 g/mol

IUPAC Name

4-bromo-2-propylphenol

InChI

InChI=1S/C9H11BrO/c1-2-3-7-6-8(10)4-5-9(7)11/h4-6,11H,2-3H2,1H3

InChI Key

AEHYMMFSHCSYAA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC(=C1)Br)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

Below is a comparative analysis of 4-bromo-2-propylphenol with structurally related bromophenol derivatives:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
This compound C₉H₁₁BrO Br (4), -C₃H₇ (2) 215.09 Rf = 0.31 (n-hexane:acetone 70:30); 67% synthesis yield
4-Bromo-2-isopropylphenol C₉H₁₁BrO Br (4), -CH(CH₃)₂ (2) 215.09 Isomeric form; similar lipophilicity; Rf not reported
4-Bromo-5-isopropyl-2-methylphenol C₁₀H₁₃BrO Br (4), -CH(CH₃)₂ (5), -CH₃ (2) 229.12 Additional methyl group increases steric hindrance; CAS 121665-99-4
4-Bromo-2-chlorophenol C₆H₄BrClO Br (4), -Cl (2) 207.45 Higher acidity due to electron-withdrawing Cl; gas-phase IR data available
4-Bromo-2-(3-methyl-2-butenyl)phenol C₁₀H₁₁BrO Br (4), -CH₂-C(CH₃)=CH₂ (2) 227.10 Branched substituent enhances reactivity; 100% purity (CAS 151071-00-0)
4-Bromo-2-chloro-6-methylphenol C₇H₆BrClO Br (4), -Cl (2), -CH₃ (6) 221.48 Electron-withdrawing Cl and CH₃ alter solubility; used in specialty synthesis

Key Differences in Properties and Reactivity

Substituent Effects: Lipophilicity: The propyl and isopropyl groups in this compound and its isomer enhance lipophilicity compared to smaller substituents like chlorine (e.g., 4-bromo-2-chlorophenol) . Acidity: Electron-withdrawing groups (e.g., -Cl in 4-bromo-2-chlorophenol) increase phenolic acidity, whereas alkyl groups (e.g., -C₃H₇) decrease it . Synthetic Utility: Branched alkenyl substituents (e.g., 4-bromo-2-(3-methyl-2-butenyl)phenol) may facilitate Diels-Alder reactions, unlike linear alkyl chains .

Physical Properties: The Rf value of this compound (0.31) is lower than that of 5-bromo-2-methoxy-4-propylphenol (Rf = 0.48), indicating reduced polarity due to the absence of a methoxy group . Molecular weight variations (e.g., 207.45 g/mol for 4-bromo-2-chlorophenol vs. 227.10 g/mol for 4-bromo-2-(3-methyl-2-butenyl)phenol) correlate with substituent complexity .

Toxicological Considerations: Limited toxicity data exist for this compound, but structurally similar compounds (e.g., 4-amino-2-phenylphenol) warn of understudied hazards, necessitating caution in handling .

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